molecular formula C8H8O B143793 Acetophenone-d8 CAS No. 19547-00-3

Acetophenone-d8

Cat. No.: B143793
CAS No.: 19547-00-3
M. Wt: 128.2 g/mol
InChI Key: KWOLFJPFCHCOCG-JGUCLWPXSA-N
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Description

Acetophenone-d8 is a deuterated form of acetophenone, where the hydrogen atoms are replaced with deuterium atoms. Its chemical formula is C8D8O, and it has a molecular weight of 128.2 g/mol . This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in the detailed analysis of molecular structures.

Mechanism of Action

Target of Action

Acetophenone-d8, a deuterium-labeled compound of Acetophenone , is primarily targeted by the enzyme transaminase . This enzyme plays a crucial role in the metabolism of amino acids, which are the building blocks of proteins .

Mode of Action

The interaction of this compound with its target, transaminase, results in the conversion of methylbenzylamine to Acetophenone . This process is enzymatic and is strongly affected by product inhibition, thus requiring the removal of Acetophenone from the media during its synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of amino acids . The compound’s interaction with transaminase affects the conversion of methylbenzylamine to Acetophenone . This process can have downstream effects on various biochemical pathways, particularly those involving the metabolism of amino acids .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Acetophenone, the non-deuterated form of this compound, has been reported to have various biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the enzymatic process of converting methylbenzylamine to Acetophenone is strongly affected by product inhibition, requiring the removal of Acetophenone from the media during its synthesis . This suggests that the concentration of Acetophenone in the environment can influence the efficacy of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone-d8 can be synthesized by the reaction of acetophenone with deuterium gas (D2) or deuterium oxide (D2O) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrially, this compound is produced through the catalytic hydrogenation of acetophenone in the presence of deuterium gas. This process involves the use of a metal catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Acetophenone-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetophenone-d8 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Comparison with Similar Compounds

Uniqueness of Acetophenone-d8: this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that help in the detailed analysis of molecular structures and reaction mechanisms. Additionally, the isotopic effects of deuterium can lead to differences in reaction kinetics and pathways, making this compound a valuable tool in both chemical and biological research .

Properties

IUPAC Name

2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369262
Record name Acetophenone-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19547-00-3
Record name Acetophenone-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19547-00-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does Acetophenone-d8 smell different from Acetophenone despite having almost identical structures?

A: This difference in odor perception challenges traditional "shape-based" theories of olfaction and supports the "vibrational theory." [] Research suggests that olfactory receptors might be sensitive to the vibrational frequencies of molecules rather than just their shape. [, ] Acetophenone and this compound, while structurally similar, exhibit different vibrational frequencies due to the mass difference between hydrogen and deuterium atoms. This difference in vibrational frequencies could lead to distinct interactions with olfactory receptors, resulting in the perception of different smells. []

Q2: How does the "inelastic electron tunnelling" mechanism explain the ability to smell this compound differently from Acetophenone?

A: The "inelastic electron tunnelling" theory posits that odorant molecules interact with olfactory receptors by undergoing changes in their vibrational energy levels through electron transfer processes. [] This theory suggests that when an odorant molecule binds to an olfactory receptor, an electron can tunnel from a donor site to an acceptor site within the receptor. This tunneling event is "inelastic," meaning it involves energy exchange, causing the odorant molecule to transition between different vibrational energy levels. The specific vibrational frequencies of the odorant molecule influence the probability of these tunneling events. Since deuteration alters the vibrational frequencies of Acetophenone, the tunneling probabilities differ between Acetophenone and this compound, potentially leading to different signals being sent to the brain and thus different odor perceptions. []

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